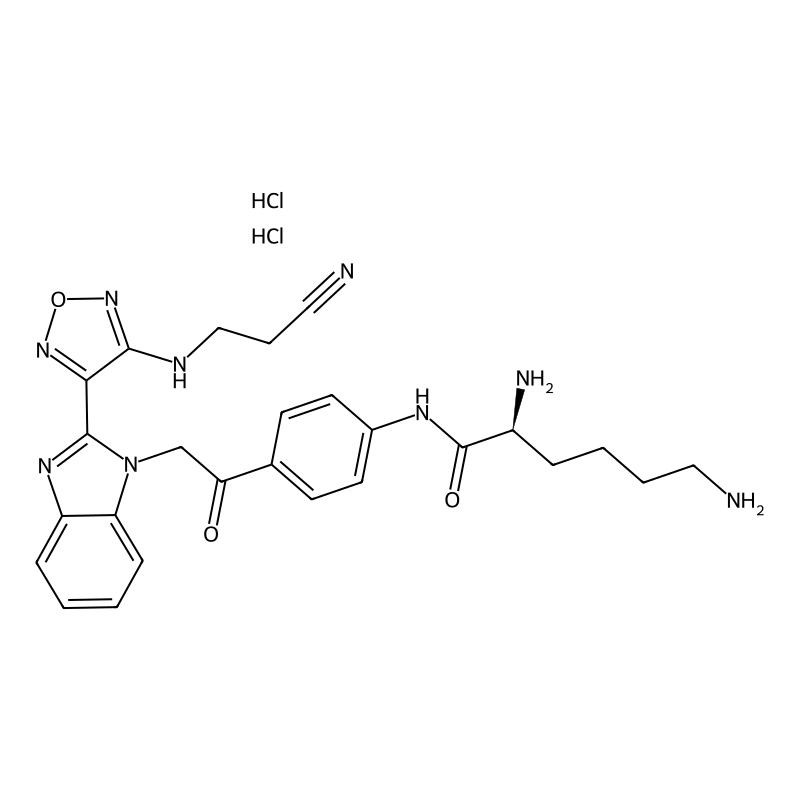

Lisavanbulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lisavanbulin blood-brain barrier penetration brain-plasma ratio

Reference BBB Penetration Data & Methodologies

The following data from studies on incretin receptor agonists illustrates standard approaches and metrics for evaluating brain uptake:

| Parameter / Method | Description | Application Example (from Search Results) |

|---|---|---|

| Brain Influx Rate (Kᵢ) | Unidirectional influx constant from blood to brain [1]. | Non-acylated, non-PEGylated IRAs (exendin-4, lixisenatide) showed significant Kᵢ; acylated IRAs (liraglutide, semaglutide) did not [1] [2]. |

| % Injected Dose per Gram Brain (%ID/g) | Percentage of systemic dose taken up per gram of brain tissue [1]. | Exendin-4 and DA-JC4 showed the highest %ID/g among tested IRAs [1] [2]. |

| Capillary Depletion | Distinguishes drug in brain parenchyma from drug trapped in capillaries [1]. | Used to confirm that exendin-4 and DA-JC4 significantly reached brain parenchyma [1] [2]. |

| Radiolabeled Tracers (¹²⁵I) | Intravenous injection of radiolabeled drug to measure serum clearance and brain uptake over time [1] [2]. | Pharmacokinetics of 9 incretin receptor agonists measured in CD-1 mice over 60 minutes [1] [2]. |

Experimental Workflow for BBB Penetration Studies

The methodology from these studies can be visualized as a standard workflow for assessing brain uptake:

Experimental workflow for BBB penetration

How to Proceed with Lisavanbulin Research

To find the specific data you need, I suggest these approaches:

- Check regulatory and trial documents: Search the European Medicines Agency (EMA) and clinical trial registries (ClinicalTrials.gov) for any submitted Investigator's Brochures or clinical study reports for this compound (also known as BAL1015).

- Consult original literature: Conduct a targeted search on PubMed and other scientific databases for primary research articles on this compound's preclinical development.

- Contact the developer directly: Reach out to the company developing this compound (Basilea Pharmaceutica) for specific preclinical data.

References

Clinical and Mechanistic Rationale for EB1 as a Biomarker

The hypothesis that End-Binding Protein 1 (EB1) predicts response to lisavanbulin is grounded in the congruent roles of both the drug and the biomarker in regulating microtubule function.

- This compound's Mechanism of Action: this compound is an orally available, brain-penetrant prodrug of avanbulin, a microtubule-targeting agent (MTA). Avanbulin binds to the colchicine site on tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation, which leads to tumor cell death. Its action on microtubule dynamics is distinct from other MTAs [1].

- EB1's Role in Microtubule Dynamics: EB1 is a core microtubule plus-end-tracking protein (+TIP). It autonomously localizes to the growing ends of microtubules, where it binds to a GTP/GDP-Pi tubulin structure. EB1 serves as a central scaffold, recruiting a vast network of other regulatory proteins that collectively control microtubule dynamics, stability, and their interaction with cellular structures like kinetochores during cell division [2].

- The Mechanistic Link: Preclinical data indicates that EB1 proteins can sensitize microtubules to the action of interacting agents by promoting "microtubule catastrophes" (the switch from growth to shrinkage) [1]. In glioblastoma (GBM), high EB1 expression is associated with disease progression and poor survival [1]. The proposed model suggests that EB1-high tumor cells exhibit a heightened dependence on precisely regulated microtubule dynamics for proliferation. This compound's disruptive action on this EB1-mediated regulatory network could therefore induce a more profound cytotoxic effect in these cells, explaining the correlation between EB1 positivity and treatment response [1] [3].

Clinical Evidence and Trial Data

The relationship between EB1 expression and response to this compound has been observed in early-phase clinical trials, as summarized in the table below.

| Trial Phase | Patient Population | Key Findings on EB1 and Response | Reference |

|---|---|---|---|

| Phase 1 | Recurrent GBM/High-Grade Glioma (n=20) | 2 of 3 EB1-positive patients showed long-lasting response; 1 patient with >80% tumor shrinkage lasting >3 years. | [3] |

| Phase 1/2a | Recurrent GBM/High-Grade Glioma (n=46) | Profound, durable responses in a subset of patients with EB1-positive tumors. A response-predictive molecular signature was identified. | [1] |

| Phase 2 (Ongoing) | Recurrent EB1-positive GBM | Uses a Simon Two-Stage design to prospectively validate EB1 as a biomarker. EB1-positivity defined as moderate/strong staining in ≥70% of tumor cells. | [4] |

Additional Clinical Trial Details:

- Dosage: The Recommended Phase 2 Dose (RP2D) for patients with brain tumors was established at 30 mg/day of oral this compound [1]. An earlier study also used a dose of 25 mg/day [4].

- Safety Profile: The most common treatment-related adverse events were nausea and fatigue. The maximum tolerated dose (MTD) for brain tumor patients was 30 mg/day, with dose-limiting toxicities including hallucinations and confusion at higher doses [1].

- EB1 Prevalence: EB1-positive glioblastoma is estimated to represent approximately 5% of all cases [3].

Experimental Protocols for Biomarker Assessment

The ongoing phase 2 trial employs a standardized protocol for assessing patient eligibility based on EB1 status.

- Objective: To select patients with recurrent glioblastoma whose archival tumor tissue is positive for EB1 protein expression.

- Method: Immunohistochemistry (IHC) using a CE-marked Clinical Trial Assay [4].

- Scoring Criteria: A patient's tumor is considered EB1-positive if it shows moderate to strong EB1-staining in at least 70% of tumor cells [4].

- Additional Biomarker Development: Molecular profiling of tumor tissue is also performed using whole transcriptome sequencing (RNAseq) to refine and develop a potential RNA-based response signature [1] [4].

Visualizing the Mechanism and Biomarker Strategy

The following diagram illustrates the mechanistic relationship between this compound, microtubule dynamics, and the role of EB1 as a predictive biomarker.

This diagram outlines the workflow for evaluating a glioblastoma patient's potential response to this compound based on their EB1 status.

Key Takeaways and Future Directions

- Promising Targeted Therapy: this compound represents a potential first-in-class targeted therapy for a subset of glioblastoma patients, a disease with currently limited treatment options [3].

- Biomarker-Driven Approach: The correlation between EB1 positivity and clinical response in early trials underscores the importance of biomarker-driven patient selection in neuro-oncology [1] [3].

- Ongoing Validation: The prospective, international phase 2 trial (NCT02490800) is critical for confirming the predictive power of EB1 and for potentially validating a more refined RNA-based biomarker signature [1] [4].

References

- 1. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of end-binding protein EB1 in the control of ... [pmc.ncbi.nlm.nih.gov]

- 3. ASCO 2021: Early promise for first targeted brain cancer ... [icr.ac.uk]

- 4. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

Lisavanbulin in vitro activity taxane-resistant cancer models

Understanding Taxane Resistance: Mechanisms and Models

Since direct data on Lisavanbulin is unavailable, understanding the common mechanisms of taxane resistance and how they are experimentally modeled is crucial for designing studies on any novel agent. The table below summarizes key resistance mechanisms based on research in various cancer cell lines.

| Mechanism of Resistance | Description | Relevant Cancer Types | Key Molecules/Pathways |

|---|---|---|---|

| Drug Efflux Pumps | Overexpression of membrane transporters that expel drugs from the cell. | Breast, Ovarian, Prostate, NSCLC [1] | MDR1 (P-glycoprotein), ABCC10 [1] |

| Tubulin Mutations & Isoform Expression | Alterations in the drug target (β-tubulin) to reduce drug binding. | Breast, Ovarian, Prostate, NSCLC, Pancreatic [1] | βIII-tubulin, Tau [1] |

| Enhanced Survival Signaling | Activation of cellular pathways that suppress apoptosis and promote cell survival. | Ovarian, Prostate, Cervical, Nasopharyngeal [1] | PI3K/AKT, Bcl-2/Bcl-XL, Survivin [1] |

| Altered Cell Cycle & Mitotic Checkpoints | Dysregulation of proteins that control cell division and mitotic arrest. | Ovarian, Breast [1] [2] | PLK1, BUB1, BUBR1, MAD2 [1] |

Experimental Workflow for Profiling Novel Agents

To evaluate this compound's activity, you would typically use a workflow that involves creating resistant models and conducting functional assays. The following diagram illustrates the key stages of this process.

Experimental workflow for profiling novel compounds in taxane-resistant models

Protocol for Generating Taxane-Resistant Cell Lines

A standard method for creating resistant models involves long-term, stepwise exposure to the drug [3] [2]. The following protocol is adapted from established techniques:

- Selection Process: Culture parental cancer cells (e.g., MDA-MB-231, ZR-75-1) and expose them to a low concentration of taxane (e.g., Paclitaxel at its IC~10-20~, approximately 0.5 nM) for 48 hours [3].

- Recovery and Escalation: Replace the medium with a drug-free one and allow the surviving cells to recover and proliferate. Once the cells are 80% confluent, passage them and expose them to a 1.5 to 2.0-fold higher drug concentration [3].

- Confirmation of Resistance: Repeat the recovery and escalation cycles over several weeks until a stable resistant population is established. Confirm resistance by calculating the half-maximal inhibitory concentration (IC~50~) using cell viability assays (e.g., WST-1) and comparing it to the parental line. A significantly higher IC~50~ indicates successful resistance development [3] [2].

Profiling this compound Activity

Once resistant models are established, you can profile this compound:

- Dose-Response Curves: Treat both parental and resistant cell lines with a range of this compound concentrations for 72 hours [2].

- Viability Assays: Use a cell counting kit (e.g., CCK-8) to measure optical density and calculate the percentage of viable cells. Determine the IC~50~ values for this compound in each cell line through nonlinear regression analysis [3] [2].

- Cross-Resistance Assessment: The resistance index (RI) can be calculated as

RI = IC~50~ (Resistant) / IC~50~ (Parental). A lower RI for this compound compared to taxanes would suggest potential to overcome resistance [1] [2].

Research Recommendations

To proceed with your investigation into this compound, I suggest the following steps:

- Consult Specialized Databases: Search for "this compound" or its development code "BAL101553" directly in scientific databases like PubMed, Google Scholar, and ClinicalTrials.gov.

- Review Conference Proceedings: Check abstracts from recent major oncology conferences (e.g., AACR, ASCO, ESMO), as early-stage in vitro data is often presented there first.

- Contact the Developer: Reach out to the company or academic institution developing this compound (Basilea Pharmaceutica), as they are the primary source for the most current and comprehensive preclinical data.

References

Comprehensive Application Notes and Protocols: EB1 Immunohistochemistry Testing in Glioblastoma Tissue

Introduction to EB1 in Glioblastoma and Clinical Significance

End-binding 1 protein (EB1), encoded by the MAPRE1 gene, is a core member of the microtubule plus-end tracking proteins (+TIPs) that regulates microtubule dynamics and stability. In the context of glioblastoma (GBM) - the most common and aggressive primary malignant brain tumor in adults - EB1 has emerged as a significant prognostic biomarker and therapeutic response predictor. EB1 overexpression correlates strongly with poor clinical outcomes, including reduced progression-free survival (PFS) and overall survival (OS) in GBM patients [1]. The protein plays a crucial role in GBM pathogenesis by promoting tumor cell migration, proliferation, and invasive capacity, all critical drivers of GBM aggressiveness and treatment resistance [1].

The clinical utility of EB1 immunohistochemistry (IHC) extends beyond prognostic stratification to potentially guide treatment selection. Recent evidence indicates that EB1 overexpression may predict enhanced sensitivity to specific microtubule-targeting agents, including Vinca alkaloids and novel tubulin-binding compounds like BAL101553 (the prodrug of BAL27862) [1] [2]. EB1 expression in GBM tissue exhibits a characteristic cytoplasmic staining pattern when evaluated by IHC, allowing for standardized assessment and scoring in clinical and research settings [1]. The established role of EB1 in GBM progression and treatment response underscores the value of robust, standardized IHC protocols for its detection and quantification in tumor tissues.

Table 1: Clinical Significance of EB1 in Glioblastoma

| Aspect | Findings | Clinical Implications |

|---|---|---|

| Prognostic Value | EB1 overexpression correlates with poor overall survival (p < 0.001) and progression-free survival (p < 0.001) in GBM patients [1] | Identifies high-risk patients who may benefit from more aggressive treatment approaches |

| Biological Function | Promotes cell migration and proliferation; EB1 downregulation inhibits these processes in vitro [1] | EB1 contributes to GBM aggressiveness and invasiveness |

| Therapeutic Predictivity | Enhanced response to Vinca-alkaloids and BAL101553 in EB1-overexpressing tumors [1] [2] | Potential biomarker for selecting patients who may respond to specific microtubule-targeting agents |

| Expression in GBM | 73% of GBM specimens show positive EB1 staining (scores 1+ to 3+); not detected in normal astrocytes [1] | EB1 is a tumor-specific marker with minimal expression in normal brain tissue |

Materials and Equipment

Reagents and Antibodies

- Primary antibody: Mouse monoclonal anti-EB1 antibody (Clone 5, BD Biosciences) OR Rabbit polyclonal anti-EB1 antibody (Clone H-70, Santa Cruz Biotechnology) [1]

- Secondary detection system: HRP-labeled polymer conjugated to secondary anti-mouse or anti-rabbit immunoglobulins

- DAB substrate: Liquid DAB+ Substrate Chromogen System

- Buffer solutions:

- 10 mM citrate buffer (pH 6.0) or 1 mM EDTA (pH 8.0) for antigen retrieval

- Phosphate-buffered saline (PBS), pH 7.4-7.6

- 3% hydrogen peroxide in methanol for endogenous peroxidase blocking

- Hematoxylin for counterstaining

- Graded ethanol series (70%, 95%, 100%) for dehydration

- Xylene for clearing

- Mounting medium (aqueous and resin-based)

Equipment and Supplies

- Microtome for sectioning paraffin-embedded tissues

- Electrically charged slides (e.g., poly-L-lysine-coated or silanized)

- Slide warmer or incubator set at 37-60°C

- Automatic or manual staining system with humidity chamber

- Antigen retrieval apparatus (commercial decloaking chamber, pressure cooker, or water bath)

- Light microscope with 4×, 10×, 20×, and 40× objectives

- Digital slide scanning system (optional for image analysis)

Detailed EB1 IHC Protocol

The following protocol has been optimized for EB1 detection in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections based on established methodologies [1] [3]. The entire experimental workflow is visualized in Figure 1.

Figure 1: Experimental workflow for EB1 immunohistochemistry in glioblastoma tissue sections. Critical steps requiring optimization are highlighted in green.

Sample Preparation and Sectioning

- Tissue fixation: Use 10% neutral buffered formalin for 24-48 hours followed by standard processing and paraffin embedding [3].

- Sectioning: Cut 4-5 μm thick sections using a microtome and transfer to electrically charged slides.

- Drying: Incubate slides at 60°C for 30-60 minutes to enhance tissue adhesion.

Deparaffinization and Rehydration

- Immerse slides in xylene for 10 minutes (repeat twice with fresh xylene)

- Rehydrate through graded ethanol series:

- 100% ethanol (twice, 2 minutes each)

- 95% ethanol (twice, 2 minutes each)

- 70% ethanol (once, 2 minutes)

- Rinse briefly in distilled water before antigen retrieval

Antigen Retrieval

- Place slides in preheated citrate buffer (10 mM, pH 6.0) or 1 mM EDTA (pH 8.0)

- Perform heat-induced epitope retrieval using one of these methods:

- Pressure cooker: 95-100°C for 20 minutes

- Water bath: 95-100°C for 20 minutes

- Steamer: 95-100°C for 30 minutes

- Cool slides in retrieval solution for 20-30 minutes at room temperature

- Rinse gently with PBS (pH 7.4-7.6)

Immunostaining Procedure

- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 10 minutes at room temperature

- Rinse with PBS (3 changes, 2 minutes each)

- Apply primary anti-EB1 antibody at optimized dilution (typically 1:100-1:500 for clone 5) and incubate for 60 minutes at room temperature in a humidity chamber [1]

- Rinse with PBS (3 changes, 2 minutes each)

- Apply HRP-labeled polymer conjugated to secondary antibodies for 30 minutes at room temperature

- Rinse with PBS (3 changes, 2 minutes each)

- Develop with DAB substrate for 1-10 minutes (monitor development microscopically)

- Rinse with distilled water to stop reaction

Counterstaining and Mounting

- Counterstain with hematoxylin for 1-2 minutes

- Rinse in running tap water for 5 minutes

- Dehydrate through graded ethanol series (70%, 95%, 100% - 30 seconds each)

- Clear in xylene (twice, 2 minutes each)

- Mount with resinous mounting medium and coverslip

Data Analysis and Interpretation

EB1 Scoring System

EB1 expression should be evaluated based on the intensity and distribution of cytoplasmic staining in tumor cells using a semi-quantitative four-tier scoring system validated in GBM [1]:

Table 2: EB1 IHC Scoring Criteria for Glioblastoma

| Score | Staining Intensity | Percentage of Positive Tumor Cells | Interpretation |

|---|---|---|---|

| 0 | No staining | <5% | Negative |

| 1+ | Weak | 5-25% | Low expression |

| 2+ | Moderate | 26-50% | Moderate expression |

| 3+ | Strong | >50% | High expression |

Interpretation Guidelines

- Positive control: Normal intestinal epithelium or previously validated EB1-positive GBM sample should show characteristic cytoplasmic staining [1]

- Negative control: Replacement of primary antibody with isotype-matched IgG should yield no specific staining

- Specificity validation: Staining patterns should be validated using a second independent antibody (e.g., clone H-70) [1]

- Assessment area: Evaluate staining in viable tumor regions, avoiding necrotic areas

- Scoring consistency: For heterogeneous tumors, score the region with highest staining intensity (hot spot method)

The relationship between EB1 scoring and clinical interpretation is summarized in Figure 2, which illustrates the decision-making process for prognostic and therapeutic applications.

Figure 2: EB1 IHC scoring algorithm and clinical interpretation guide for glioblastoma samples. High EB1 expression (scores 2+ and 3+) correlates with poor prognosis and may predict response to microtubule-targeting therapies.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for EB1 Immunohistochemistry

| Problem | Possible Causes | Solutions |

|---|

| Weak or no staining | Inadequate antigen retrieval Antibody concentration too low Over-fixed tissue | Optimize retrieval time/temperature Titrate antibody concentration Extend retrieval time | | High background | Antibody concentration too high Insufficient blocking Over-development with DAB | Titrate antibody Optimize blocking serum Monitor DAB development microscopically | | Non-specific nuclear staining | Cross-reactivity with similar epitopes Antibody concentration too high | Use validated specific clones Reduce antibody concentration | | Inconsistent staining | Variable section thickness Inconsistent retrieval conditions Edge effects | Standardize section thickness Use automated retrieval system Ensure even reagent coverage |

Research and Clinical Applications

EB1 IHC has significant utility in both basic research and potential clinical applications:

- Prognostic stratification: EB1 overexpression identifies GBM patients with significantly worse prognosis (median OS 13.2 months for entire cohort, but significantly reduced for high EB1 expressers) [1]

- Therapeutic prediction: EB1 overexpression correlates with enhanced response to Vinca-alkaloid chemotherapy and novel tubulin-binding agents like BAL101553 [1] [2]

- Mechanistic studies: EB1 IHC enables investigation of microtubule dynamics in GBM invasion and migration pathways

- Preclinical modeling: EB1 expression evaluation in patient-derived xenografts and neurosphere cultures helps maintain biologically relevant models [3]

The prognostic significance of EB1 in GBM is substantial, with multivariate analysis demonstrating that EB1 expression remains an independent prognostic factor both for overall survival (p < 0.001, Hazard Ratio: 1.583) and progression-free survival (p = 0.001, Hazard Ratio: 1.458) after adjustment for clinical factors like Karnofsky performance status and gender [1].

References

- 1. End-binding 1 protein overexpression correlates with ... [pmc.ncbi.nlm.nih.gov]

- 2. EB1-dependent long survival of glioblastoma-grafted mice with the oral tubulin-binder BAL101553 is associated with inhibition of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Biomarkers in Glioma by Immunohistochemistry on Paraffin-Embedded 3D Glioma Neurosphere Cultures - PMC [ncbi.nlm.nih.gov]

Lisavanbulin RNA-seq predictive gene signature analysis

Lisavanbulin and Its Predictive Biomarker

This compound (BAL101553) is a novel small molecule prodrug that is converted to its active form, BAL27862. It destabilizes microtubules and promotes tumor cell death. As it can penetrate the blood-brain barrier, it is a candidate for treating glioblastoma (GBM) [1].

Initial Phase 1 studies suggested that strong expression of the end-binding protein 1 (EB1) in GBM tissue, detected by immunohistochemistry (IHC), might be associated with treatment response [1]. However, a subsequent Phase 2a study prospectively testing EB1 as a predictive biomarker found it did not sufficiently enrich for patient response [1].

Instead, RNA sequencing (RNA-seq) analysis of archival GBM tissues identified a more robust predictive signature [1]:

- A five-gene signature was discovered that predicts response to this compound.

- This signature is characterized by downregulation of homeobox genes, which may be involved in controlling microtubule dynamics.

- The predictive power of this RNA-seq signature appears to be independent of the IDH mutation status of the tumor.

The table below summarizes the key findings from the clinical study.

| Aspect | Finding |

|---|---|

| Drug Candidate | This compound (BAL101553, prodrug of BAL27862) [1] |

| Mechanism of Action | Microtubule destabilization, spindle assembly checkpoint modulation [1] |

| Initial Candidate Biomarker | EB1 protein expression (by IHC) [1] |

| Identified Predictive Biomarker | A five-gene RNA-seq signature with homeobox gene downregulation [1] |

| Study Conclusion | RNA-seq signature warrants further evaluation as a predictive biomarker [1] |

Experimental Protocol for Biomarker Analysis

The following workflow outlines the key steps for identifying and validating an RNA-seq-based predictive gene signature, based on the general methodology used in the this compound study and standard practices in the field.

Section 1: RNA Extraction and Library Preparation

This section covers the initial wet-lab procedures to prepare RNA for sequencing [2] [3] [4].

- RNA Extraction & Quality Control: Isolate total RNA from archival GBM tissue samples (e.g., FFPE blocks or frozen tissue) using a standardized method like TRIzol reagent or commercial kits [3]. Assess RNA quality and concentration using UV-visible spectroscopy (e.g., Nanodrop) and an instrument like a Bioanalyzer to determine RNA Integrity Number (RIN) [2] [4].

- cDNA Library Preparation:

- mRNA Enrichment: Isolate messenger RNA (mRNA) from total RNA using poly-T oligo-conjugated magnetic beads that bind to the poly-A tails [4].

- cDNA Synthesis: Convert the purified mRNA into complementary DNA (cDNA) using reverse transcriptase and random hexamer primers [2] [4].

- Adapter Ligation and Amplification: Fragment the cDNA, ligate platform-specific adapter sequences, and amplify the library using polymerase chain reaction (PCR). Barcodes (indexes) are added at this stage to allow multiplexing of multiple samples in a single sequencing run [2] [4].

- Library Quality Control: Quantify the final cDNA library using methods like Qubit fluorometry and check its size distribution with a Bioanalyzer to ensure it meets the specifications for sequencing [3] [4].

Section 2: Sequencing and Data Generation

- High-Throughput Sequencing: Load the pooled, barcoded libraries onto a high-throughput sequencing platform, such as Illumina, for short-read sequencing [4]. The study for this compound used this method on archival tissues [1].

- Raw Data Output: The sequencing instrument generates raw data files in FASTQ format. These files contain the nucleotide sequences of all the reads (fragments) along with a quality score for each base [4].

Section 3: Bioinformatics Analysis

This phase involves computational processing of the raw data to extract biological insights [4].

- Read Alignment: Map the sequenced reads from the FASTQ files to a reference human genome (e.g., GRCh38) using alignment tools like STAR. This step determines the genomic origin of each read [4].

- Gene Expression Quantification: Use software tools (e.g., RSEM, featureCounts) to count the number of reads aligned to each gene, generating a count matrix. These raw counts represent the initial measure of gene expression levels for each sample [4].

- Differential Expression and Signature Identification: Compare gene expression counts between patient groups (e.g., responders vs. non-responders to this compound) to identify differentially expressed genes (DEGs). Subsequently, machine learning or statistical modeling (as in the this compound study) is applied to define a compact, predictive gene signature from these DEGs [1] [4].

Section 4: Signature Validation

- Independent Cohort Validation: The predictive performance of the gene signature must be tested in a separate, independent cohort of patients to confirm its robustness and general applicability [1].

- Functional Validation: While not always required for a predictive biomarker, understanding the signature's biological role can be valuable. This could involve experimental validation in GBM cell lines or animal models to see if modulating the signature genes affects sensitivity to this compound [5].

Key Considerations for RNA-seq Predictive Biomarker Development

The following table outlines critical factors to ensure the success and reliability of an RNA-seq-based biomarker program.

| Consideration | Description & Best Practice |

|---|---|

| Sample Quality | Archival tissue quality is paramount. Degraded RNA can severely impact data quality and lead to false conclusions. Rigorous QC is essential [2]. |

| Experimental Design | Include a sufficient number of biological replicates to account for natural variation and ensure the findings are statistically sound [2]. |

| Sequencing Depth | Find a balance between obtaining enough reads per sample to reliably quantify gene expression and the cost of sequencing. Low depth can miss important signals [2]. |

| Data Analysis Pipeline | Use established, reproducible bioinformatics tools and pipelines for read alignment, quantification, and differential expression to ensure consistency and accuracy [4]. |

Conclusion and Future Directions

The discovery of an RNA-seq-derived gene signature for this compound represents a significant step toward personalized medicine for GBM. This signature, characterized by homeobox gene downregulation, requires validation in larger, prospective clinical trials.

Future work should focus on confirming this signature's predictive power and understanding its biological mechanism. If successful, it could enable the selection of GBM patients most likely to benefit from this compound, improving clinical outcomes and accelerating the drug's development pathway.

References

- 1. in patients with recurrent glioblastoma: Phase 2a results... This compound [scispace.com]

- 2. - RNA : Basics, Seq & Applications ... | Technology Networks Protocol [technologynetworks.com]

- 3. RNA sequencing identifies novel signaling pathways and ... [dovepress.com]

- 4. Frontiers | RNA - seq data science: From raw data to effective... [frontiersin.org]

- 5. Integration of graph neural networks and transcriptomics ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Lisavanbulin in Glioblastoma PDX Models

1. Introduction Lisavanbulin (BAL101553) is an orally bioavailable, small-molecule tumor checkpoint controller and the prodrug of its active moiety, avanbulin (BAL27862) [1]. Avanbulin is a microtubule-destabilizing agent that binds to the colchicine site of tubulin, a site not targeted by other approved microtubule-targeting agents (MTAs) [2] [1]. Its unique mechanism of action results in distinct effects on microtubule organization, leading to the activation of the spindle assembly checkpoint and promotion of tumor cell death [3]. A key characteristic of this compound is its excellent penetration of the blood-brain barrier, achieving therapeutically relevant concentrations in the brain, as demonstrated in preclinical models [1]. This makes it a promising candidate for the treatment of glioblastoma (GBM), an area of high unmet need.

2. Key Findings in GBM PDX Models Preclinical studies using the Mayo Clinic panel of IDH-wildtype GBM PDX models have been instrumental in defining the spectrum of sensitivity to this compound and optimizing its deployment schedule alongside standard-of-care (SOC) therapies [1]. The efficacy and optimal scheduling of this compound, both as a monotherapy and in combination with radiation therapy (RT) and temozolomide (TMZ), were assessed in mice bearing orthotopic tumors.

The table below summarizes the key efficacy findings from these PDX studies.

| PDX Model | Treatment Group | Median Survival (Days) | Statistical Significance (P-value) | Key Findings |

|---|---|---|---|---|

| GBM6 | RT alone | 69 | Baseline [1] | |

| This compound + RT | 90 | 0.0001 | Maximal benefit required prolonged dosing from RT start [1] | |

| GBM150 | RT alone | 73 | Baseline [1] | |

| This compound + RT | 143 | 0.06 | ||

| GBM39 | RT + TMZ | 249 | Baseline [1] | |

| RT + TMZ + this compound | 502 | 0.0001 | Significant survival extension in combination [1] | |

| GBM26 | RT + TMZ | 121 | Baseline [1] | |

| RT + TMZ + this compound | 172 | 0.04 | ||

| Multiple (14 tested) | This compound Monotherapy | Extended 9-84% | < 0.01 (in 9/14 models) | Demonstrated broad activity as a single agent [1] |

3. Pharmacokinetics and Pharmacodynamics

- Brain Penetration: Pharmacokinetic analysis in FVB wild-type and transgenic mice showed excellent brain distribution. Following a single oral dose of 30 mg/kg this compound, the brain-to-plasma ratios for avanbulin were 1.3 and 1.6 at 2- and 6-hours post-dose, respectively, confirming significant exposure in the brain [1].

- Mechanism of Action: Flow cytometry and immunohistochemical analyses on treated PDX models demonstrated that this compound's efficacy is associated with mitotic arrest, as evidenced by a significant increase in phospho-histone H3, a marker of mitosis [1].

4. Predictive Biomarker Exploration Preclinical data has suggested End-binding protein 1 (EB1) as a potential predictive biomarker for this compound response. In an orthotopic mouse model with GBM6-derived experimental gliomas, mice with EB1-high tumors showed a significantly longer survival after this compound treatment compared to those with EB1-downregulated tumors [2]. This survival benefit was attributed to the action of this compound on GBM stem-like cells. A phase 1/2a clinical study also reported the description of a response-predictive molecular signature, warranting further exploration [2].

Experimental Protocols

Protocol 1: Evaluating this compound Efficacy in Orthotopic GBM PDX Models

This protocol outlines the steps for assessing the efficacy of this compound in intracranial GBM models.

1. Materials

- Animals: Female athymic nude mice (e.g., strain code 553 from Charles River), aged 6-7 weeks.

- PDX Models: GBM PDX lines (e.g., from the Mayo Clinic collection) maintained and implanted intracranially as previously described [1].

- Drug Formulation: this compound (BAL101553) is formulated in 0.9% sodium chloride (NaCl) in 10% water for injection, with pH adjusted to 5.0 using sodium acetate [1].

- Control & SOC Agents: Temozolomide (TMZ) suspended in Ora-Plus; Radiation source (e.g., 137Cs).

2. Methods

- Treatment Initiation: Dosing begins after the establishment of orthotopic tumors.

- Dosing Schedule:

- This compound: Administered daily by oral gavage. A dose of 30 mg/kg in a 10 mL/kg volume has been used effectively [1].

- Radiation Therapy: Delivered to the entire head of unanesthetized mice, immobilized in a plastic restraint. The remainder of the body is shielded with a lead block. Dose and schedule vary by study (e.g., see Supplementary Table S1 in [1]).

- Temozolomide: Administered according to the specific study design.

- Optimal Scheduling Note: For combination with RT, prolonged this compound dosing from the start of RT until the moribund endpoint is required for maximal benefit. Similarly, extended administration is key for efficacy in RT/TMZ combinations [1].

- Endpoint Monitoring: Mice are observed daily and euthanized at the moribund state. Survival is the primary endpoint.

Protocol 2: Pharmacokinetic Analysis of Avanbulin in Plasma and Brain

This protocol describes the method for determining avanbulin concentrations in biological samples.

1. Materials

- Animals: Mice (e.g., FVB wild-type, triple knockout, or tumor-bearing athymic nude mice).

- Dosing Solution: this compound, formulated as above.

- Sample Collection Tubes: Heparinized or EDTA tubes for blood collection.

- LC-MS/MS System: Equipped with a suitable column (e.g., Phenomenex Synergi Polar-RP column, 75 × 2 mm, 4 μm).

2. Methods

- Dosing and Sampling: Administer a single dose of this compound (e.g., 30 mg/kg orally). Euthanize mice at predetermined time points (e.g., 2h, 6h, and a series up to 24h).

- Sample Collection: Collect blood via cardiac puncture. Separate plasma by centrifugation (e.g., 3500 rpm at 4°C for 15 min). Surgically remove brains and place them in pre-weighed tubes.

- Sample Storage: Store plasma and brain samples at -20°C or -80°C until analysis.

- LC-MS/MS Analysis:

- Sample Preparation: Homogenize brain samples with equivalents of water. For analysis, samples can be spiked with an internal standard (e.g., palbociclib or avanbulin-D5/lisavanbulin-D4). Proteins are precipitated using ice-cold ethyl acetate or methanol.

- Chromatography: The extracted supernatant is dried, reconstituted in mobile phase, and injected into the HPLC system.

- Detection: Use positive-ionization mode with mass transitions of 388.18 > 276.96 for avanbulin [1].

- Quantification: Use a standard curve prepared in the appropriate matrix (e.g., mouse plasma, brain homogenate) for back-calculation of analyte concentrations.

Visual Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action for this compound.

Diagram 1: In Vivo Efficacy Study Workflow This diagram outlines the key steps in a typical orthotopic PDX study to evaluate this compound.

Diagram 2: Proposed Mechanism of this compound This diagram illustrates the molecular mechanism of this compound and its potential biomarker.

Conclusion

The data from GBM PDX models provides strong evidence for the efficacy of this compound, both as a monotherapy and in combination with standard radiotherapy and temozolomide. The critical importance of dosing schedule and duration has been established, which should inform the design of future clinical trials. Its unique mechanism of action, distinct from other MTAs, and its excellent brain penetration make it a compelling candidate for GBM treatment. The identification of EB1 as a potential predictive biomarker could enable the selection of patient populations most likely to benefit from therapy. The Glioblastoma Foundation's acquisition of this compound in late 2024 is expected to accelerate its clinical development in the United States [3].

References

Application Notes: Phase 2 Trial of Lisavanbulin in EB1-Positive rGBM

1. Scientific Rationale and Preclinical Evidence The end-binding 1 (EB1) protein, a key regulator of microtubule dynamics, is overexpressed in a subset of glioblastomas and is correlated with poor prognosis [1]. Preclinical studies demonstrate that EB1 overexpression promotes tumor cell migration, proliferation, and accelerates tumor growth in mouse models [1]. Importantly, EB1 expression has emerged as a predictive biomarker for response to specific microtubule-targeting agents. In orthotopic mouse models, EB1-high glioblastomas showed significantly longer survival when treated with lisavanbulin compared to EB1-low tumors [2]. This suggests that targeting the EB1-microtubule axis can exploit a key vulnerability in this aggressive tumor subtype.

2. Clinical Trial Evidence and Benchmarking A recent phase 1/2a study (NCT02490800) of oral this compound in patients with recurrent high-grade glioma, including GBM, provides strong foundational data [2].

- Recommended Phase 2 Dose (RP2D): 30 mg once daily for patients with brain tumors.

- Safety Profile: The most common treatment-related adverse events were nausea and fatigue. Dose-limiting toxicities at higher doses included reversible neurologic effects such as confusion and hallucinations [2].

- Efficacy Signal: The trial reported "profound, durable responses in a subset of patients with recurrent refractory grade 4 astrocytoma or glioblastoma" [2].

For a single-arm Phase 2 trial in rGBM, a target Objective Response Rate (ORR) of >25% is recommended to demonstrate convincing antitumor activity, based on a historical benchmark ORR of 7.6% for cytotoxic agents like lomustine and temozolomide [3].

Detailed Clinical Trial Protocol

Protocol Title: A Phase 2, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of this compound in Patients with EB1-Positive Recurrent Glioblastoma

1. Study Schema and Design A single-arm, multicenter trial evaluating the efficacy of oral this compound in adults with EB1-positive, recurrent IDH-wildtype GBM.

The diagram below illustrates the patient journey through the study.

2. Key Eligibility Criteria The table below outlines the core inclusion and exclusion criteria for patient selection.

| Category | Criterion |

|---|

| Inclusion | Histologically-confirmed IDH-wildtype GBM at first or second recurrence. Confirmed EB1-positive tumor (by central IHC review). Age ≥ 18 years. Karnofsky Performance Status (KPS) ≥ 70. Adequate bone marrow, liver, and renal function. | | Exclusion | Prior treatment with bevacizumab or other VEGF inhibitors [4]. More than two prior lines of systemic therapy. Evidence of recent intracranial hemorrhage. Uncontrolled significant medical illness. |

3. Study Objectives and Endpoints

| Objective | Primary Endpoint | Secondary Endpoints |

|---|

| Efficacy | Objective Response Rate (ORR) (Percentage of patients with CR or PR per RANO criteria) | Overall Survival (OS) Progression-Free Survival (PFS) at 6 months Duration of Response (DOR) | | Safety | Incidence and severity of Adverse Events (AEs) graded per NCI CTCAE v5.0 | |

4. Biomarker Assessment Protocol

- Specimen Type: Archival tumor tissue from initial diagnosis or recurrence (preferred).

- Methodology: Immunohistochemistry (IHC) performed centrally.

- Primary Antibody: Clone 5 anti-EB1 antibody (BD Bioscience) [1].

- Scoring System: A semi-quantitative scoring system (0 to 3+) will be used. A score of 2+ or 3+ is required for eligibility, as these scores were associated with worse survival and are predictive of drug response in models [1].

5. Statistical Considerations

- Sample Size: A sample size of ≥40 patients is recommended to demonstrate statistical significance compared to historical controls with high confidence (p < 0.01) and power (>80%), assuming a target ORR of >25% [3].

- Analysis: The primary ORR analysis will be performed on the Full Analysis Set. A two-sided 95% confidence interval will be calculated. OS and PFS will be estimated using the Kaplan-Meier method.

Experimental Methodology Details

EB1 Immunohistochemistry Protocol

- Tissue Preparation: 4-5 μm sections from formalin-fixed, paraffin-embedded (FFPE) tumor blocks.

- Antigen Retrieval: Heat-induced epitope retrieval in citrate buffer (pH 6.0).

- Staining: Incubate with primary anti-EB1 antibody, followed by appropriate biotinylated secondary antibody and streptavidin-HRP detection. DAB is used as the chromogen.

- Negative Control: Isotype-matched IgG under identical conditions [1].

- Scoring: A pathologist, blinded to clinical data, will score the staining based on intensity and distribution. Cytoplasmic staining is evaluated [1].

Discussion and Future Directions

This protocol presents a biomarker-driven strategy for a patient population with a high unmet need. The selection of EB1-positive patients enriches for those most likely to benefit from this compound, potentially improving trial success rates and accelerating drug development.

Future directions may include:

- Exploring this compound in combination with other agents, such as radiotherapy or temozolomide, in newly diagnosed GBM settings [2].

- Correlative studies to further refine the predictive biomarker signature, potentially incorporating genetic and protein expression analysis beyond EB1 IHC [2].

- Investigation of the interplay between EB1 expression and the tumor immune microenvironment to identify potential synergy with immunotherapies.

References

- 1. End-binding 1 protein overexpression correlates with ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]

- 3. Objective response rate targets for recurrent glioblastoma ... [pmc.ncbi.nlm.nih.gov]

- 4. Recurrent Glioblastoma Clinical Trial - ReSPECT-GBM [respect-trials.com]

Application Notes & Protocol for Lisavanbulin IV Infusion

Indication: Investigational treatment for recurrent glioblastoma and platinum-resistant/refractory ovarian, fallopian tube, or primary peritoneal cancer [1]. Drug: Lisavanbulin (BAL101553), a prodrug of the active compound Avanbulin, a microtubule-destabilizing agent [1]. Objective: To provide detailed methodology for the administration of this compound via 48-hour continuous IV infusion using an elastomeric pump at the recommended Phase 2 dose (RP2D) of 70 mg/m² [1].

Recommended Dosage and Administration

The administration parameters are standardized based on the Phase 2a clinical trial design [1].

Table 1: Dosage and Schedule

| Parameter | Specification |

|---|---|

| Patient Population | Adults with recurrent glioblastoma or platinum-resistant/refractory ovarian cancer [1] |

| Recommended Phase 2 Dose (RP2D) | 70 mg/m² [1] |

| Infusion Duration | 48 hours (continuous) [1] |

| Treatment Cycle | Administered on Days 1, 8, and 15 of a 28-day cycle [1] |

| Minimum Treatment | 2 cycles. Patients with objective response or stable disease may continue until progression or unacceptable toxicity [1] |

Materials and Equipment

Gathering the correct materials is critical for protocol execution.

Table 2: Equipment and Supplies

| Item | Specification / Model (if known) | Purpose |

|---|---|---|

| This compound Solution | Prepared per pharmacy protocol | Active pharmaceutical ingredient |

| Elastomeric Pump | Baxter models 2C4711K or 2C1009KP/2C4009K [1] | Primary infusion device |

| Venous Access | Implantable venous access system (e.g., port) [1] | Drug delivery to bloodstream |

| Infusion Line | Pump-specific, with flow restrictor | Connects pump to patient |

Elastomeric Pump Setup and Principle of Operation

The pump operates on physical principles without external power [2] [3].

Technical Notes on Flow Control [2]:

- Flow Restrictor: A capillary tube within the infusion line is the critical component controlling the flow rate. The rate is inversely proportional to the length and directly proportional to the radius of the tube (following the Hagen-Poiseuille law).

- Pressure Source: The pressure is generated by the continuous elastic recoil of the filled balloon reservoir.

- Temperature Sensitivity: The flow rate changes by approximately ±2% per 1°C (1.8°F) change in temperature. The flow restrictor must be taped securely to the patient's skin to stabilize at body temperature and mitigate ambient temperature fluctuations [2] [3].

- Height Difference: The pump should be maintained at the same level as the distal connection site (e.g., the chest port) during infusion, as height differences can affect the pressure gradient and flow rate [2].

Step-by-Step Infusion Protocol

A. Preparation and Initiation

- Calculate Dose: Determine the total volume of this compound solution required based on the 70 mg/m² dose and the patient's body surface area [1].

- Aseptic Fill: Under aseptic conditions, fill the elastomeric balloon with the calculated volume of drug solution via the pump's fill port [3].

- Purge Line: Prime the infusion line to remove air according to the pump manufacturer's instructions.

- Patient Connection: Connect the pump's patient connector to the patient's implanted venous access system [1] [3].

- Secure Flow Restrictor: Tape the flow restrictor firmly against the patient's skin to ensure consistent temperature regulation [3].

- Start Infusion: Open the clamp on the infusion line to initiate the 48-hour continuous infusion [3].

B. Patient Monitoring and Management During Infusion Educate patients to ensure proper administration in an outpatient setting [3]:

- Pump Positioning: Wear the pump in a provided fanny pack between the armpits and hips. Avoid placing it under blankets or direct sunlight.

- Activity: Normal light activities and walking are permitted. Avoid strenuous exercise, swimming, saunas, and contact sports.

- Showering: Protect the pump and the access site from water using a plastic bag and a waterproof dressing.

- Flow Verification: Approximately 18-24 hours after initiation, the balloon should show slight deflation and wrinkling. If no change is observed, patients should check for kinks or clamps on the tubing and contact their healthcare provider [3].

C. Completion and Disconnection

- The infusion is complete when the balloon is fully deflated, which typically occurs around 48 hours (with a possible range of 42-52 hours) [3].

- Disconnect the pump from the patient's venous access using aseptic technique [3].

- Dispose of the single-use pump and supplies according to institutional guidelines for cytotoxic waste [3].

Safety and Tolerability Profile

At the RP2D of 70 mg/m² (48-hour IV infusion), this compound was well-tolerated [1].

- Most Common AEs: The majority of adverse events (AEs) related to the study treatment were mild to moderate (Grade 1/2) [1].

- Serious AEs: In the Phase 2a study, no serious adverse events (SAEs) were considered related to this compound treatment [1].

- Discontinuations: No AEs led to permanent treatment discontinuation in the studied cohort [1].

- DLT: One dose-limiting toxicity (Grade 3 hypotension) was observed during the Phase 1 dose-escalation at the 70 mg/m² dose level [1].

References

Lisavanbulin plasma concentration LC-MS/MS detection method

LC-MS/MS Analysis of Lisavanbulin and Avanbulin

Table 1: Key LC-MS/MS Parameters for Avanbulin Detection [1]

| Parameter Category | Specific Setting / Description |

|---|---|

| Instrument Platform | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |

| Chromatography Column | Phenomenex Synergi Polar-RP column (75 × 2 mm, 4 μm) |

| Mobile Phase | 70:30 (v/v) Distilled water with 0.1% formic acid : Acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive-electrospray ionization (positive-ionization mode) |

| MS/MS Transition (Avanbulin) | Precursor ion > Product ion: 388.18 > 276.96 |

| Internal Standard (IS) | Palbociclib (MS/MS transition: 448.24 > 380.04) or Avanbulin-D5 / this compound-D4 |

Table 2: Sample Preparation and Processing Details [1]

| Process Step | Description for Plasma | Description for Brain Homogenate |

|---|---|---|

| Sample Collection | Blood collected in EDTA or heparinized tubes, centrifuged to separate plasma. | Brain tissue surgically collected and weighed. |

| Homogenization | Not required. | Homogenized with 9 equivalents of water. |

| Sample Extraction | 1. Liquid-Liquid Extraction: Sample spiked with IS, mixed with 1 volume pH 11 buffer and 5 volumes ice-cold ethyl acetate. Organic supernatant dried under nitrogen. | |

| 2. Protein Precipitation: Alternative method: 50 μL sample mixed with 150 μL methanol containing internal standards (Avanbulin-D5 and this compound-D4), vortexed, and centrifuged. | ||

| Reconstitution & Injection | Dried extract reconstituted in mobile phase; 20 μL injected into HPLC. | Supernatant injected into HPLC (20 μL). |

The following diagram outlines the core workflow for sample preparation and analysis:

Application in Preclinical and Clinical Studies

This LC-MS/MS method has been successfully applied in pharmacokinetic (PK) studies. The following table summarizes key PK findings from research.

Table 3: Summary of Key Pharmacokinetic Findings from Preclinical and Clinical Studies

| Study Context / Model | Key Finding / Calculated Parameter | Value / Outcome |

|---|---|---|

| Mouse PK Study [1] | Brain-to-Plasma Ratio (2 hours post-dose) | 1.3 |

| Brain-to-Plasma Ratio (6 hours post-dose) | 1.6 |

| Phase 1/2a Clinical Trial (Oral) 30 mg/day in GBM patients [2] | Cmax (Cycle 1, Day 1) | 147 ng/mL | | | AUC0-inf (Cycle 1, Day 1) | 1,575 h∗ng/mL |

Detailed Experimental Protocols

Protocol 1: Sample Processing for Plasma and Brain Homogenate

This protocol is adapted from the methods used in preclinical PK studies [1].

Sample Collection:

- Plasma: Collect blood via cardiac puncture into tubes containing EDTA or heparin. Centrifuge at 3500 rpm at 4°C for 15 minutes to separate plasma. Aliquot and store at -20°C or -80°C until analysis.

- Brain Tissue: Euthanize animals and perfuse with saline if required. Surgically remove the brain, place it in a pre-weighed tube, and record the weight. Store the entire tissue at -20°C or -80°C until analysis.

Homogenization:

- Thaw brain tissue on ice.

- Add a pre-calculated volume of purified water to achieve a 1:9 (w/v) homogenate (e.g., 1 g tissue + 9 mL water).

- Homogenize the tissue using a mechanical homogenizer on ice until a smooth consistency is achieved.

Sample Extraction (Liquid-Liquid Extraction):

- Aliquot 50-100 µL of plasma or brain homogenate into a microcentrifuge tube.

- Spike the sample with 5 µL of the internal standard working solution (e.g., Palbociclib at a defined concentration).

- Add 1 volume of pH 11 buffer (e.g., 100 µL) to the sample.

- Add 5 volumes of ice-cold ethyl acetate (e.g., 500 µL).

- Vortex vigorously for 10-15 minutes.

- Centrifuge at >13,000 rpm for 10 minutes at 4°C to separate the phases.

- Transfer the upper organic layer carefully to a new clean tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a water bath at 30-40°C.

Reconstitution:

- Reconstitute the dried extract in 100-150 µL of the mobile phase (70:30 water with 0.1% formic acid : acetonitrile with 0.1% formic acid).

- Vortex thoroughly to ensure complete dissolution.

- Transfer the solution to an LC vial with an insert for analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

Calibration Curve Preparation:

- Prepare a stock solution of avanbulin at a high concentration (e.g., 1 mg/mL) in DMSO.

- Perform serial dilutions in the appropriate blank matrix (mouse plasma or brain homogenate) to create a calibration curve spanning a range of 5 to 10,000 ng/mL [1].

- Process these calibration standards alongside the study samples using the same extraction protocol.

Liquid Chromatography Conditions:

- Column: Phenomenex Synergi Polar-RP (75 x 2.0 mm, 4 µm) or equivalent.

- Mobile Phase A: Distilled water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Optimize a gradient elution method. An example starting point is: 0-1 min hold at 30% B, 1-5 min increase to 95% B, 5-7 min hold at 95% B, 7-7.1 min return to 30% B, and 7.1-10 min re-equilibrate at 30% B.

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 20 µL.

- Column Temperature: 40°C.

Mass Spectrometry Conditions:

- Ion Source: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Avanbulin: Precursor ion (Q1) → Product ion (Q3) = 388.18 > 276.96

- Internal Standard (Palbociclib): 448.24 > 380.04

- Optimize source-dependent parameters like nebulizer gas, heating gas, capillary voltage, and source temperature for maximum sensitivity.

- Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) for each MRM transition.

Discussion for Researchers

The LC-MS/MS method described is robust and sensitive, suitable for quantifying avanbulin in complex biological matrices like plasma and brain tissue. The use of a stable isotope-labeled internal standard (Avanbulin-D5) is considered best practice as it corrects for variability in sample preparation and ionization efficiency.

A key finding from preclinical studies is the high brain-to-plasma ratio of avanbulin (1.3-1.6) [1], which indicates excellent penetration of the active compound into the central nervous system. This is a critical attribute for therapeutics targeting glioblastoma and strongly supports the further clinical development of this compound for this indication. The quantitative data generated by this method was pivotal in establishing this property.

References

Managing lisavanbulin dose-limiting toxicities neurotoxicity

Assessment & Investigation of Neurotoxicity

Chemotherapy-Induced Peripheral Neuropathy (CIPN) is a common dose-limiting toxicity for many anticancer agents. The table below summarizes core clinical features and investigation methods that can be adapted for monitoring neurotoxicity in a research setting.

| Aspect | Clinical Presentation & Assessment Methods | Relevant Chemotherapy Examples |

|---|---|---|

| Sensory Symptoms | Paresthesia (tingling), dysesthesia (burning pain), numbness, neuropathic pain in a "stocking-and-glove" distribution, hyperalgesia, allodynia [1]. | Platinum-based drugs (cisplatin, oxaliplatin), Taxanes (paclitaxel), Vinca alkaloids (vincristine) [1]. |

| Motor Symptoms | Muscle cramps, mild distal weakness, myalgia [1]. | Paclitaxel, Vincristine [1]. |

| Autonomic Symptoms | Enteric neuropathy (constipation, diarrhea), other autonomic dysfunctions [1]. | Vincristine [1]. |

| Grading Tools | National Cancer Institute's Common Toxicity Criteria (NCI-CTC); Neuropathic Pain Symptom Inventory (NPSI) [2]. | - |

| Functional & Quality of Life Tools | Rasch-built Overall Disability Scale for CIPN (CIPN-RODS); EuroQol-5D (EQ5D5L) [2]. | - |

| Objective Biomarker Assessment | Electrochemical Skin Conductance (ESC) via Sudoscan to evaluate small fiber neuropathy [2]. | - |

Mechanistic Insights & Experimental Pathways

Understanding the mechanisms of neurotoxicity is crucial for developing management strategies. The Renin-Angiotensin System (RAS) has been identified as a potential target for neuroprotection.

Key Experimental Findings:

- RAS Inhibition & CIPN: A prospective observational study in patients receiving platinum-based chemotherapy found that those taking RAS inhibitors (like ACE inhibitors or ARBs) had a significantly lower mean grade of sensory neuropathy compared to those not on these drugs, suggesting a neuroprotective potential [2].

- Mechanistic Evidence: Preclinical studies suggest that RAS inhibitors alleviate neuropathic pain and nerve injury in animal models of chemotherapy-induced neuropathy (e.g., from oxaliplatin, paclitaxel) [2]. The proposed mechanism involves shifting the balance from the detrimental classical RAS pathway (Ang II/AT1R) towards the protective alternative pathway (Angiotensin 1-7/MasR), leading to reduced inflammation and apoptosis, and enhanced neurogenesis [3].

- Dual Role of ACE in Pain: It's important to note that ACE (kininase II) also degrades pain-modulating peptides like bradykinin and substance P. Therefore, ACE inhibition can have complex, sometimes opposing, effects on pain perception, which may depend on the specific pathophysiology [4].

Proposed Experimental Protocols

Based on the literature, here are detailed methodologies you can adapt to investigate the potential of RAS modulation against neurotoxicity.

1. In Vivo Assessment of Chemotherapy-Induced Neuropathy

- Objective: To evaluate the effect of a candidate drug on preventing or mitigating neuropathy in an animal model.

- Model Induction: Administer a neurotoxic chemotherapeutic agent (e.g., oxaliplatin 10 mg/kg/day i.p. for 14 days in rats) to induce neuropathy [3].

- Intervention: Co-administer the test compound (e.g., Lisinopril 10 mg/kg/day p.o.) [3].

- Behavioral Assessments: Perform tests 24 hours after the last dose, blinded to the treatment groups.

- Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.

- Cold Hyperalgesia: Use acetone drop or cold plate test to assess response to cold.

- Motor Coordination: Use a rotarod test to measure the latency to fall [3].

- Grip Strength: Use a grip strength meter to assess neuromuscular function [3].

- Molecular Analysis: Post-behavioral tests, analyze tissues like dorsal root ganglia (DRG) or spinal cord for biomarkers (e.g., inflammatory cytokines TNF-α, IL-6; apoptotic markers like BAX/Bcl2; neurotrophic factors like BDNF) using ELISA or Western blot [3].

2. Clinical Observational Study Protocol

- Objective: To prospectively examine the neuroprotective potential of concomitant medication in patients receiving neurotoxic chemotherapy.

- Study Design: Prospective, observational, monocentric cohort study [2].

- Participants: Patients with solid cancers about to receive neurotoxic chemotherapy (e.g., platinum-based, taxanes) for the first time, with no pre-existing neuropathy [2].

- Groups: Define groups based on the concomitant use of the drug of interest (e.g., "RAS inhibitor" vs. "no RAS inhibitor" groups) [2].

- Outcomes:

- Statistical Analysis: Use appropriate tests (e.g., Mann-Whitney U-test, cumulative incidence curves with log-rank test) to compare outcomes between groups [2].

Troubleshooting & FAQs for Researchers

Q1: Our in vivo model shows inconsistent behavioral results. What could be the cause?

- A: Ensure proper acclimatization of animals to the testing environment. Conduct behavioral tests at the same time each day in a sound-isolated room to minimize stress-induced variability. The experimenter should be blinded to the treatment groups. Repeat tests multiple times per animal and average the results to improve reliability [3].

Q2: We are investigating a RAS-targeting drug. How can we confirm target engagement in the nervous system?

- A: Beyond measuring blood pressure, analyze tissue from relevant neurological regions (e.g., DRG, striatum) for changes in the expression of pathway components. Techniques include Western blot or ELISA to measure ACE2 protein levels [5], and qRT-PCR to measure gene expression of markers like ACE, ACE2, and MasR [3]. This confirms the drug is impacting the local RAS in the tissue of interest.

Q3: The search did not yield specific results for lisavanbulin. What are the next steps?

- A: This is common for novel investigational compounds. It is recommended to:

- Consult Clinical Trial Registries: Search detailed entry criteria and outcome measures on sites like ClinicalTrials.gov.

- Review Preclinical Data: Examine investigator brochures or early-phase publications for any mentioned toxicities.

- Utilize Analogous Compounds: Use the mechanisms and management strategies for chemotherapies with similar suspected mechanisms of action (e.g., microtubule targeting agents) as a starting point for your experimental design.

References

- 1. Mechanisms of Chemotherapy-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Renin-Angiotensin-System Inhibitors for the Prevention of ... [pmc.ncbi.nlm.nih.gov]

- 3. The potential therapeutic role of Lisinopril in augmenting the ... [fjps.springeropen.com]

- 4. Current understanding of the link between angiotensin ... [sciencedirect.com]

- 5. Oral Lisinopril Raises Tissue Levels of ACE2, the SARS ... [frontiersin.org]

Lisavanbulin vascular toxicity management hypotension

Mechanism of Lisinopril-Induced Hypotension

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor. Its blood pressure-lowering effect and potential for hypotension are intrinsic to its mechanism of action [1] [2].

The diagram below illustrates the primary signaling pathway affected by lisinopril, leading to vasodilation and a potential drop in blood pressure.

This pathway leads to two primary effects that lower blood pressure:

- Reduced Vasoconstriction: A drop in Angiotensin II levels causes widespread vasodilation [1].

- Reduced Volume: Suppressed aldosterone secretion decreases sodium and water reabsorption in the kidneys, reducing blood volume [1].

Clinical Risk Factors & Complicating Conditions

Understanding which patients or experimental subjects are at greatest risk is crucial for anticipating and managing hypotension. The following table summarizes key risk factors identified in the clinical data.

| Risk Factor / Condition | Pathophysiological Basis & Clinical Context |

|---|---|

| Volume/Salt Depletion [1] [2] [3] | Diuretic therapy, dietary salt restriction, dialysis, diarrhea, or vomiting. Depletion intravascular volume and potentiates hypotensive effect. |

| Concurrent Diuretic Use [1] [3] | Causes additive volume depletion and increases risk of symptomatic hypotension upon initiating lisinopril. |

| Severe Renin-Dependent Hypertension [3] | Patients with strongly activated RAAS (e.g., renovascular hypertension) experience exaggerated blood pressure fall with ACE inhibition. |

| Heart Failure [1] [3] | More likely in severe heart failure, reflected by high-dose loop diuretics, hyponatremia, or functional renal impairment. |

| Renal Impairment [1] [3] | Altered drug excretion and fluid/electrolyte balance can exacerbate hypotensive response and hyperkalemia. |

| Ischemic Heart Disease [4] [3] | An excessive blood pressure drop could precipitate a myocardial infarction in susceptible individuals. |

Clinical Management Protocols for Hypotension

The following table synthesizes clinical strategies for managing lisinopril-induced hypotension, which can inform safety protocols in a research setting.

| Intervention / Action | Rationale & Methodological Details |

|---|---|

| Preventive Measures | |

| Correct Volume Depletion [3] | Ensure subjects are euvolemic prior to first dose or dose increase. In a clinical setting, this may involve intravenous fluids before anesthesia [5]. |

| Use Lower Starting Dose [1] [3] | Initiate therapy with a reduced dose (e.g., 2.5 mg - 5 mg) in high-risk subjects. |

| Acute Management | |

| Postural Management & IV Fluids [3] | Place subject in supine position. Administer intravenous infusion of normal saline for volume expansion. |

| Vasopressor Support [5] | Refractory hypotension may respond poorly to typical agents like ephedrine. Terlipressin has been effective in correcting lisinopril-associated refractory hypotension during anesthesia. |

| Dosage & Therapy Adjustment | |

| Dose Reduction or Withdrawal [3] | Transient hypotension may not require discontinuation, but prolonged symptomatic hypotension may necessitate dose reduction or drug withdrawal. |

| Re-evaluate Concomitant Meds [1] [3] | Consider reducing the dose or discontinuing concomitant diuretics. |

Considerations for Preclinical Research

When designing experiments or investigating vascular toxicity:

- Model Selection: Choose animal models or in vitro systems that appropriately reflect the human RAAS.

- Dosing Regimen: Mimic clinical risk by considering volume status when designing dosing protocols.

- Endpoint Monitoring: Beyond blood pressure, monitor biomarkers like serum creatinine, potassium, and bradykinin levels, as they are integrally linked to the mechanism [1] [6].

- Drug Interactions: Be aware that co-administration with NSAIDs can reduce lisinopril's antihypertensive effect and worsen renal function [1].

References

- 1. Lisinopril - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Lisinopril (oral route) - Side effects & dosage [mayoclinic.org]

- 3. 10 mg tablets - Summary of Product Characteristics (SmPC)... Lisinopril [medicines.org.uk]

- 4. Lisinopril Facts: Uses, Dosage, Warnings, Side Effects [medprodisposal.com]

- 5. Lisinopril - UKCPA - Handbook of Perioperative Medicines [periop-handbook.ukclinicalpharmacy.org]

- 6. Lisinopril Side Effects: Common, Severe, Long Term [drugs.com]

Overcoming multidrug resistance mechanisms lisavanbulin

Lisavanbulin at a Glance

The table below summarizes the core characteristics and supportive quantitative data on this compound from recent clinical and preclinical studies.

| Aspect | Details & Quantitative Data | Source / Context |

|---|---|---|

| Basic Mechanism | Prodrug of avanbulin; binds colchicine site on tubulin, disrupts microtubule dynamics, activates spindle assembly checkpoint, induces mitotic arrest & cell death. [1] [2] [3] | Preclinical & Phase 1/2a studies |

| Key Advantage | Active in P-glycoprotein (MDR1) overexpressing models; not a substrate for major drug efflux pumps. [4] | Preclinical PDX models |

| Brain Penetration | Brain-to-plasma ratio: 1.3 (at 2h) and 1.6 (at 6h) post-dose in mice. [4] | Preclinical PK study |

| Clinical Efficacy (Recurrent GBM) | Phase 2a (IV): 1/12 pts with Partial Response (>90% reduction); 1/12 pts with Stable Disease (8 cycles). [3] Phase 1/2a (Oral): 1 pt with Complete Response; 1 pt with Partial Response; 7 pts with Stable Disease; 2 pts on treatment >4 years. [5] [1] | NCT02895360 & NCT02490800 |

| Recommended Doses | IV (48-hr infusion): 70 mg/m² (Days 1, 8, 15 of 28-day cycle). Oral (Daily): 30 mg/day for brain tumors; 15 mg/day in combo with radiotherapy. [1] [6] [3] | Multiple clinical trials |

Experimental Protocols & Biomarker Analysis

Here are detailed methodologies for key experiments related to this compound's activity.

In Vitro Anti-Proliferation and Apoptosis Assay

This protocol is used to assess the direct cytotoxic effects of avanbulin (the active form) on cancer cell lines.

- Cell Seeding: Seed lymphoma or other cancer cell lines (e.g., DLBCL) in 96-well plates at a density of 50,000 cells/mL (10,000 cells/well). [2]

- Drug Treatment: Treat cells with a dose range of avanbulin (e.g., 5 nM to 40 nM) using a digital dispenser. Include a DMSO vehicle control. [2]

- Viability Readout (72-hour):

- MTT Assay: After 72 hours, add 3-(4,5-dimethylthiazol-2-yl)-2,5-dimethyltetrazolium bromide (MTT).

- Lysis: Stop the reaction after 4 hours with an sodium dodecyl sulfate (SDS) lysis buffer.

- Analysis: Measure absorbance to determine the half-maximal inhibitory concentration (IC50). [2]

- Real-Time Apoptosis & Growth (0-72 hour):

- Staining: Use an live-cell imaging system (e.g., Incucyte) with annexin V green dye for apoptosis.

- Imaging & Quantification: Take images every 4 hours for 72 hours. Use integrated software to count the total number of cells (growth) and the number of GFP-positive (apoptotic) cells, normalized to time zero. [2]

EB1 Biomarker Expression Analysis

The End-Binding Protein 1 (EB1) is a potential predictive biomarker for this compound response. The following workflow outlines the key steps for its analysis.

The methodology supporting the diagram includes:

- RNA Extraction & Quality Control: Extract total RNA from frozen tumor tissue or cell lines using a commercial kit (e.g., TRI Reagent). Assess RNA quality and concentration using a BioAnalyzer and fluorometer. [2]

- Library Preparation & Sequencing: For RNA-Seq, use a standard kit (e.g., TruSeq RNA Sample Prep Kit) for cDNA synthesis and barcoding. Sequence libraries on a platform like Illumina NextSeq500 to obtain at least 50 million reads per sample. [2]

- Bioinformatic Analysis:

- Quality Control: Use FastQC to evaluate read quality.

- Trimming & Alignment: Trim low-quality bases and adapters with Trimmomatic. Align high-quality reads to a reference genome (e.g., HG38) using a spliced aligner like STAR. [2]

- Quantification & Normalization: Quantify gene-level expression using HTSeq-count. Normalize data using a method like TMM from the edgeR package and transform to log2 counts-per-million. [2]

- Assessment: Compare EB1 expression levels (often encoded by the MAPRE1 gene) to a predefined cutoff to classify tumors as "EB1-high" or "EB1-low". [1] [2]

Troubleshooting Common Research Scenarios

| Scenario / Question | Possible Cause & Solution |

|---|---|

| Low in vitro efficacy in a resistant cell line. | The cell line may have resistance mechanisms independent of P-gp. Confirm that the cell line overexpresses P-gp (MDR1). this compound is designed to be effective specifically in this context. [2] [4] |

| Lack of response in an EB1-high PDX model. | Confirm the dosing schedule and duration. Preclinical data shows that continuous daily dosing, starting from the first day of radiation and continuing long-term, is critical for maximal survival benefit in GBM models. [4] |

| Unexpected toxicity in animal studies (neurological). | Check the administered dose. The Maximum Tolerated Dose (MTD) for daily oral this compound is 30 mg/day in brain tumor patients. Doses at or above 35 mg/day caused dose-limiting toxicities (e.g., confusion, gait disturbance) in clinical trials. [1] |

| How to model combination with standard therapy? | For glioblastoma, the most relevant combination is with radiation therapy (RT) and temozolomide (TMZ). Preclinical protocols administer this compound concomitantly with RT and continue it during adjuvant TMZ cycles. [4] |

Important Considerations for Your Research

- Formulation and Administration: Be mindful that study results are formulation-specific. Efficacy and toxicity profiles differ between intravenous infusions (2-hour vs. 48-hour) and daily oral dosing. [1] [3] [7]

- Beyond EB1: While EB1 is a leading candidate, the search for a comprehensive biomarker signature is ongoing. Future studies may reveal a multi-gene signature for better patient stratification. [5] [1]

- Combination Potential: this compound has shown radiosensitizing properties preclinically. [6] [4] Exploring its synergy with other anticancer agents beyond standard care could be a fruitful research avenue.

References

- 1. A phase 1/2a dose-finding study and biomarker assessment of ... [pmc.ncbi.nlm.nih.gov]

- 2. The microtubule-targeted agent this compound (BAL101553 ... [pmc.ncbi.nlm.nih.gov]

- 3. Safety and anti-tumor activity of this compound administered ... [link.springer.com]

- 4. Preclinical modeling in glioblastoma patient-derived ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1/2a study on this compound Published in Journal ... [glioblastomafoundation.org]

- 6. This compound (BAL101553), a novel microtubule inhibitor, plus ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1/2a trial of intravenous BAL101553, a novel ... [nature.com]

Lisavanbulin peripheral neuropathy management strategy

FAQs for Researchers

Q1: What is the clinical and preclinical evidence for ACE inhibitors in preventing Diabetic Peripheral Neuropathy (DPN)?

Evidence from both clinical and preclinical studies suggests that inhibiting the renin-angiotensin system (RAS) with ACEIs or Angiotensin Receptor Blockers (ARBs) can prevent the development of DPN.

The table below summarizes the key findings:

| Study Type | Model / Population | Intervention | Key Findings | Source |

|---|

| Preclinical | Leptin-deficient ob/ob mice (T2DM model) [1] | - Perindopril (ACEI)

- Telmisartan (ARB)

- Amlodipine (CaB) | - ACEI & ARB significantly inhibited DPN development [1].

- No effect on hyperglycemia [1]. | [1] | | Preclinical | STZ-induced diabetic rats [2] | Lisinopril (ACEI) | Improved nerve conduction velocity, pain threshold, oxidative stress markers (SOD, MDA), and sciatic nerve capillary density [2]. | [2] | | Clinical (Retrospective Cohort) | 7,464 patients with T2DM [1] | ACEIs vs. ARBs vs. other antihypertensives | Significantly delayed DPN development in ACEI and ARB groups compared to other antihypertensive groups [1]. | [1] |

Q2: What are the proposed mechanisms of action for ACE inhibitors in DPN?

The beneficial effects of ACEIs on DPN are attributed to several mechanisms beyond blood pressure control, primarily mediated through the inhibition of the Ang II/AT1 receptor pathway. The signaling pathway is illustrated in the diagram below.

Q3: What are key experimental protocols for assessing DPN in preclinical models?

The following workflow outlines a standard methodology for evaluating potential DPN treatments in rodent models, synthesizing common procedures from the cited research [2] [1].

Detailed Methodology:

- Animal Models: Common models include streptozotocin (STZ)-induced diabetic rats [2] or genetic models like leptin-deficient ob/ob mice (T2DM) [1].

- Treatment: Chronic administration via gastric perfusion (gavage) [2] or intraperitoneal injection [1] for 6-8 weeks. A control group receiving the vehicle is essential.

- In Vivo Functional Assessments:

- Nerve Conduction Velocity (NCV): Measure motor (MNCV) and sensory (SNCV) nerve conduction velocity in nerves like the sciatic nerve using electrode penetration methods [2].

- Pain Behavioral Tests:

- Terminal Analyses:

- Molecular & Biochemical Assays:

- Nerve Histology & Morphometry:

Research Implications & Future Directions

For researchers investigating lisavanbulin or other novel compounds, the evidence around ACE inhibitors suggests several strategic considerations:

- Mechanism Exploration: If your compound's mechanism intersects with neuroinflammation, oxidative stress, or microvascular blood flow, these established DPN pathways and assessment methods are highly relevant.

- Benchmarking: ACE inhibitors like lisinopril could serve as a positive control in preclinical DPN models when testing new therapeutic entities.

- Combination Therapy: Research questions could explore whether combining a novel agent with an ACEI provides additive or synergistic benefits in preventing or treating neuropathy.

- Clinical Trial Design: For drugs with potential neuropathic side effects (or benefits), the assessment tools listed here (NCV, pain thresholds, specific biomarkers) provide a validated framework for monitoring neurological outcomes in clinical trials [3].

References

FAQ 1: What are the primary strategies to enhance a molecule's BBB penetration?